molecular formula C13H14OSi B8386607 2-(Trimethylsilylethynyl)benzofuran

2-(Trimethylsilylethynyl)benzofuran

Cat. No. B8386607
M. Wt: 214.33 g/mol
InChI Key: PYFFCJAJZCREPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilylethynyl)benzofuran is a useful research compound. Its molecular formula is C13H14OSi and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Trimethylsilylethynyl)benzofuran

Molecular Formula

C13H14OSi

Molecular Weight

214.33 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H14OSi/c1-15(2,3)9-8-12-10-11-6-4-5-7-13(11)14-12/h4-7,10H,1-3H3

InChI Key

PYFFCJAJZCREPY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 651 (1.00 g, 4.10 mmol), (trimethylsilyl)acetylene (0.80 mL, 5.68 mmol), dichlorobis(triphenylphosphine)palladium(II) (49 mg, 0.13 mmol), diisopropylamine (1.08 mL, 7.74 mmol) and copper iodide (3 mg, 0.258 mmol) in tetrahydrofuran (5 mL) was stirred at room temperature for about 16 h. The solution was poured into water and was extracted with dichloromethane. The combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to provide Example 652. 1H NMR (300 MHz, CDCl3) δ 0.29 (m, 9H), 6.94 (s, 1H), 7.23 (m, 1H), 7.33 (m, 1H), 7.43 (m, 1H), 7.54 (d, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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